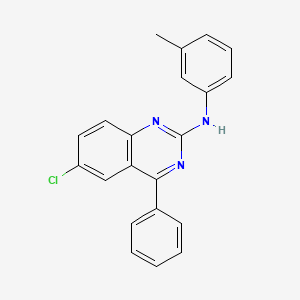![molecular formula C22H26N2O2S B11682170 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-4-(3-méthylbutoxy)benzamide est un composé organique complexe doté d’une structure unique comprenant un groupe cyano, un cycle tétrahydrocyclohepta[b]thiophène et une fraction benzamide.
Méthodes De Préparation
La synthèse du N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-4-(3-méthylbutoxy)benzamide implique plusieurs étapes. La voie de synthèse commence généralement par la préparation du cycle tétrahydrocyclohepta[b]thiophène, suivie de l’introduction du groupe cyano. La fraction benzamide est ensuite attachée par une série de réactions qui peuvent inclure des substitutions nucléophiles et des réactions de condensation. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté, en utilisant souvent des catalyseurs et des conditions de réaction contrôlées pour assurer la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-4-(3-méthylbutoxy)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui donne des formes réduites du composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe cyano ou de la fraction benzamide, en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Condensation : Le composé peut participer à des réactions de condensation avec des aldéhydes ou des cétones, formant divers produits de condensation.
Applications de la recherche scientifique
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-4-(3-méthylbutoxy)benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique, en particulier dans le traitement des maladies où sa structure unique peut offrir des avantages spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et agrochimiques.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, the compound can serve as a probe to study the interactions of cyano and benzamide groups with biological macromolecules.
Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
Le mécanisme d’action du N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-4-(3-méthylbutoxy)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe cyano et la fraction benzamide sont des groupes fonctionnels clés qui permettent au composé de se lier à des enzymes ou à des récepteurs, modulant ainsi leur activité. Le cycle tétrahydrocyclohepta[b]thiophène assure la stabilité structurale et influence la conformation globale du composé, affectant ainsi son affinité de liaison et sa spécificité.
Comparaison Avec Des Composés Similaires
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-4-(3-méthylbutoxy)benzamide peut être comparé à des composés similaires tels que :
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-2-(diméthylamino)acétamide : Ce composé possède une structure de base similaire mais diffère par les substituants attachés à la fraction benzamide.
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-2-pyridin-2-ylsulfanylacétamide : Ce composé comprend un cycle pyridine, ce qui peut conférer des propriétés chimiques et biologiques différentes.
N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thien-2-yl)octanamide : Ce composé possède un groupe octanamide, ce qui affecte sa solubilité et sa réactivité.
La singularité du N-(3-cyano-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophén-2-yl)-4-(3-méthylbutoxy)benzamide réside dans sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H26N2O2S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)12-13-26-17-10-8-16(9-11-17)21(25)24-22-19(14-23)18-6-4-3-5-7-20(18)27-22/h8-11,15H,3-7,12-13H2,1-2H3,(H,24,25) |
Clé InChI |
IEXCFFRNTHAZNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)


![4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B11682128.png)
![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)
![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
